3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid
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Overview
Description
3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid is an organic compound with the molecular formula C11H14O4S It is characterized by a benzene ring substituted with two methyl groups and a sulfonyl group, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of this compound derivatives with sulfide groups.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propionic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
- 3-(3,4-Dimethyl-benzenesulfonyl)-cyclopentane-carboxylic acid
Uniqueness
3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid is unique due to its specific structural features, such as the combination of a sulfonyl group with a propionic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8-3-4-10(7-9(8)2)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBZVJSVOQMDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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